5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: is a heterocyclic organic compound that features a bromine atom and two oxo groups attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde typically involves the bromination of a suitable precursor, such as uracil derivatives. One common method includes:
Starting Material: Uracil or its derivatives.
Oxidation: The aldehyde group at the 4-position can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications. large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, chloroform, ethanol.
Major Products
Oxidation: 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
Reduction: 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its unique structure and reactivity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities. The presence of the bromine atom and the aldehyde group can enhance the biological activity of these derivatives.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials, particularly those requiring specific electronic or structural properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the aldehyde group at the 4-position.
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: Lacks the halogen atom.
Uniqueness
The presence of both the bromine atom and the aldehyde group in 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde makes it unique compared to its analogs. These functional groups confer distinct reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
22724-20-5 |
---|---|
Molecular Formula |
C5H3BrN2O3 |
Molecular Weight |
218.99 g/mol |
IUPAC Name |
5-bromo-2,4-dioxo-1H-pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-2(1-9)7-5(11)8-4(3)10/h1H,(H2,7,8,10,11) |
InChI Key |
XKLRLKRKDKRUEU-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C(=O)NC(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.